Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperazine ring, and an aminocyclohexyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-aminocyclohexylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the aminocyclohexyl moiety, leading to different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
Properties
Molecular Formula |
C16H31N3O2 |
---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h13-14H,4-12,17H2,1-3H3 |
InChI Key |
GBGWXXNZMIKZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCC(CC2)N |
Origin of Product |
United States |
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